7-Methyl-5,7-diazaspiro[3.4]octan-8-one
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Overview
Description
7-Methyl-5,7-diazaspiro[3.4]octan-8-one is a chemical compound with the molecular formula C7H12N2O. It is a spiro compound, meaning it contains a unique bicyclic structure where two rings share a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5,7-diazaspiro[3.4]octan-8-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a ketone. The reaction conditions often require the use of a catalyst and may involve heating to facilitate the formation of the spiro structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-5,7-diazaspiro[3.4]octan-8-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
7-Methyl-5,7-diazaspiro[3.4]octan-8-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: It is used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 7-Methyl-5,7-diazaspiro[3.4]octan-8-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,6-Diazaspiro[3.4]octan-7-one: This compound shares a similar spiro structure but differs in the position of the nitrogen atoms.
5’,6’,7’,8’-Tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one: This compound has a different core structure but also features a spiro arrangement.
Uniqueness
7-Methyl-5,7-diazaspiro[3.4]octan-8-one is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties. Its spiro structure provides rigidity and stability, making it a valuable scaffold for various applications .
Properties
Molecular Formula |
C7H12N2O |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
7-methyl-5,7-diazaspiro[3.4]octan-8-one |
InChI |
InChI=1S/C7H12N2O/c1-9-5-8-7(6(9)10)3-2-4-7/h8H,2-5H2,1H3 |
InChI Key |
KNYQWLVSMCGXGX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CNC2(C1=O)CCC2 |
Origin of Product |
United States |
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